![molecular formula C23H14ClF3N4O B2795244 N-[1,1'-联苯基]-2-基-2-(3-氯-5-(三氟甲基)-2-吡啶基)-4-吡咯啉基甲酰胺 CAS No. 2058451-68-4](/img/structure/B2795244.png)
N-[1,1'-联苯基]-2-基-2-(3-氯-5-(三氟甲基)-2-吡啶基)-4-吡咯啉基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a medicament used for acute migraine with or without visual disturbances .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .科学研究应用
NF-kappaB 和 AP-1 基因表达抑制剂的 SAR 研究
一项研究调查了 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5-基]羧酰胺衍生物的构效关系 (SAR),旨在提高口服生物利用度。这种化合物抑制由 NF-kappaB 和 AP-1 转录因子介导的转录。通过基于细胞的活性评估和考虑 Lipinski 的 5 规则,研究人员发现对嘧啶环的特定修饰可以维持或提高活性以及口服生物利用度潜力。至关重要的是,羧酰胺基团的位置显着影响该化合物的活性 (Palanki 等人,2000 年)。
细胞毒性杂环化合物合成
另一项研究重点是合成新的细胞毒性杂环化合物,包括吡啶、嘧啶、吡唑和异恶唑衍生物,具有联苯-4-基和 4-(二甲氨基)苯基取代基。这些化合物是通过涉及各种氮亲核试剂的反应制备的。一些合成的化合物对癌细胞系表现出有希望的生长抑制效应,突出了它们在癌症治疗应用中的潜力 (Mansour 等人,2020 年)。
嘧啶羧酰胺衍生物的晶型
对相关化合物的晶型的研究,例如 2-氯-5-对甲苯酰氨基-N-对甲苯基-4-对甲苯基氨基-6-嘧啶羧酰胺,提供了对其分子结构的见解。了解这些化合物的分子和晶体结构对于它们在药物制剂和材料科学中的应用至关重要 (Mazurek 等人,1996 年)。
非水毛细管电泳
在分析化学领域,已开发出非水毛细管电泳分离技术,用于类似于 N-[1,1'-联苯]-2-基-2-[3-氯-5-(三氟甲基)-2-吡啶基]-4-嘧啶羧酰胺的化合物。该方法允许有效分离和分析相关物质,有助于质量控制和研究开发 (Ye 等人,2012 年)。
作用机制
安全和危害
未来方向
As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the number of drug molecules approved by the US Food and Drug Administration (FDA) . Both years, 2020 and 1996, had a record of 53 new drug molecules approved by the FDA . In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities . This suggests a promising future for the development of new drugs containing the trifluoromethyl group.
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N4O/c24-17-12-15(23(25,26)27)13-29-20(17)21-28-11-10-19(30-21)22(32)31-18-9-5-4-8-16(18)14-6-2-1-3-7-14/h1-13H,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNARFAKMXLPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC(=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。